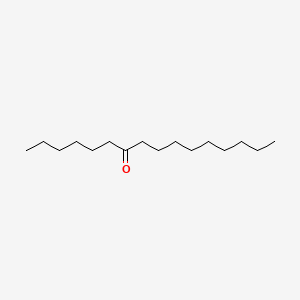![molecular formula C8H8S B1596441 2,3-Dihydrobenzo[b]thiophene CAS No. 4565-32-6](/img/structure/B1596441.png)
2,3-Dihydrobenzo[b]thiophene
Übersicht
Beschreibung
2,3-Dihydrobenzo[b]thiophene, also known as 1-Thiaindan, is an organic compound with the molecular formula C8H8S. It is a sulfur-containing heterocycle that is structurally related to benzothiophene. This compound is of significant interest due to its presence in various natural products and its applications in medicinal chemistry and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,3-Dihydrobenzo[b]thiophene can be synthesized through several methods. One common approach involves the cyclization of 2-mercaptophenylacetic acid under acidic conditions. Another method includes the reaction of 2-bromothiophenol with ethylene in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation of benzothiophene. This process involves the use of a rhodium catalyst under high pressure and temperature conditions to achieve high yields and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions: 2,3-Dihydrobenzo[b]thiophene undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various electrophiles such as halogens, nitro groups, and alkyl groups.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Benzothiophene.
Substitution: Functionalized derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
2,3-Dihydrobenzo[b]thiophene has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,3-Dihydrobenzo[b]thiophene and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. For example, as an inhibitor of tumor necrosis factor-α converting enzyme, it binds to the active site of the enzyme, preventing its activity and thereby reducing inflammation . The exact pathways and molecular interactions can vary depending on the specific derivative and its application.
Vergleich Mit ähnlichen Verbindungen
Benzothiophene: Structurally similar but lacks the saturated ring present in 2,3-Dihydrobenzo[b]thiophene.
Thiophene: A simpler sulfur-containing heterocycle without the fused benzene ring.
Dibenzothiophene: Contains two benzene rings fused to a thiophene ring.
Uniqueness: this compound is unique due to its partially saturated ring, which imparts different chemical reactivity and physical properties compared to fully aromatic compounds like benzothiophene and dibenzothiophene . This structural feature allows for a broader range of chemical modifications and applications.
Eigenschaften
IUPAC Name |
2,3-dihydro-1-benzothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8S/c1-2-4-8-7(3-1)5-6-9-8/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJUFGFXVASPYFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30963412 | |
| Record name | 2,3-Dihydro-1-benzothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30963412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4565-32-6 | |
| Record name | 2,3-Dihydrobenzo[b]thiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4565-32-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzo(b)thiophene, 2,3-dihydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004565326 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dihydro-1-benzothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30963412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-Chloro-2-[(2-chloro-6-fluorobenzyl)oxy]benzaldehyde](/img/structure/B1596358.png)






![2-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1596372.png)






